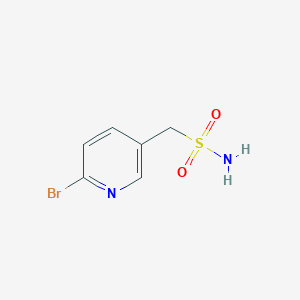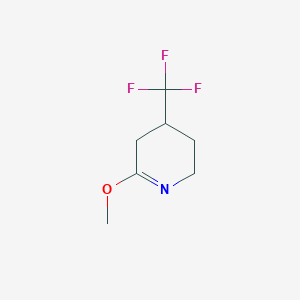
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine, commonly referred to as 6-MTF-THP, is a synthetic compound that has been used in scientific research for its unique properties. It is a trifluoromethylated derivative of tetrahydropyridine, a heterocyclic compound with potential applications in drug discovery and development. 6-MTF-THP has been studied extensively due to its unique chemical structure, which allows it to interact with various biological targets in ways that other compounds cannot. In
科学的研究の応用
6-MTF-THP has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and cell-based assays. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on various biological targets. It has also been used to study the effects of various environmental toxins on cells and organisms.
作用機序
6-MTF-THP has been found to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It has been shown to interact with enzymes in a non-covalent manner, binding to the active site and inhibiting the enzyme's activity. It has also been found to interact with receptors, acting as an agonist or an antagonist depending on the receptor. Finally, it has been found to interact with other proteins, such as transcription factors, and has been shown to modulate gene expression.
Biochemical and Physiological Effects
6-MTF-THP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus affecting the bioavailability of these compounds. It has also been found to modulate gene expression, which can affect the expression of proteins involved in various biological processes. Finally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
6-MTF-THP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure allows it to interact with various biological targets in ways that other compounds cannot. It is also relatively non-toxic and has been found to have anti-inflammatory and anti-cancer effects in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its non-covalent interactions with enzymes may not be as strong as those of other compounds, and its effects on gene expression may not be as robust as those of other compounds.
将来の方向性
The potential applications of 6-MTF-THP are numerous, and there are many future directions for research. Further studies could be conducted to explore the effects of 6-MTF-THP on various biological targets, such as enzymes, receptors, and other proteins. Additionally, further studies could be conducted to explore the effects of 6-MTF-THP on gene expression and its potential therapeutic applications. Finally, further studies could be conducted to explore the potential toxicity of 6-MTF-THP in animal models and humans.
合成法
6-MTF-THP can be synthesized using a variety of methods, including the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base. This method yields the desired product in high yields and is relatively easy to perform. The reaction is typically carried out in ethanol or methanol as the solvent and takes place at room temperature. Other methods of synthesis have also been developed, such as the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base and a catalyst.
特性
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBERBUBFDZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
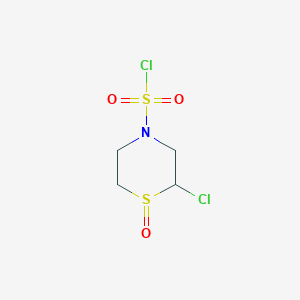
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
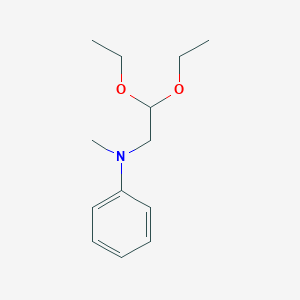
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
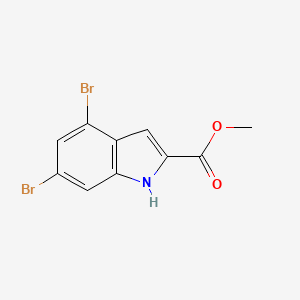
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
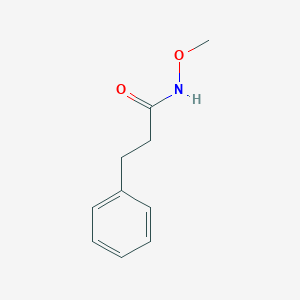
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)
